molecular formula C9H14IN3O2 B13487788 Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate

Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B13487788
M. Wt: 323.13 g/mol
InChI Key: KVQNIYFZWPEJGX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, an amino group, and a methylpropanoate ester moiety.

The compound’s synthesis likely involves multi-step reactions, as inferred from analogous pyrazole-containing esters. For example, describes the use of ethyl cyanoacetate and malononitrile under reflux conditions to generate pyrazole derivatives, which may parallel the synthetic route for the target compound .

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

ethyl 2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanoate

InChI

InChI=1S/C9H14IN3O2/c1-3-15-8(14)9(2,11)6-13-5-7(10)4-12-13/h4-5H,3,6,11H2,1-2H3

InChI Key

KVQNIYFZWPEJGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=C(C=N1)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Amino Acid Formation: The iodinated pyrazole is reacted with an appropriate amino acid precursor to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Deiodinated or reduced derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets would depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include other pyrazole-based esters and amino-substituted propanoates. Key structural and functional differences are summarized below:

Compound Key Functional Groups Applications/Findings
Ethyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate 4-iodopyrazole, amino, methylpropanoate Discontinued commercial product; potential pharmaceutical applications inferred from analogues .
Ethyl 2-methylpropanoate Simple ester (ethyl + methylpropanoate) Dominant aroma compound in mangoes and wines; contributes fruity/floral notes .
(S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate Chlorophenyl, trifluoroethoxy, pyrimidine Pharmaceutical use (telotristat etiprate); stability <0.5% degradation after 3 months at 40°C/75% RH .
Ethyl hexanoate Straight-chain ester Volatile flavor compound in vegetable soybeans and wines; exhibits variable abundance across cultivars .

Key Comparative Findings

Physicochemical Stability
  • In contrast, the chlorophenyl- and trifluoroethoxy-substituted analogue () demonstrates high stability under accelerated storage conditions, with <0.5% degradation over three months .
Aromatic and Flavor Profiles
  • Simple esters like ethyl 2-methylpropanoate and ethyl hexanoate are critical aroma contributors in foods (e.g., mangoes, wines, soybeans) due to low odor thresholds and fruity/floral notes . The target compound’s bulky substituents likely reduce volatility, making it unsuitable for flavor applications.
Pharmacological Potential
  • Pyrazole derivatives are common in drug discovery due to their bioisosteric properties. The iodine substituent in the target compound could enhance binding affinity in medicinal chemistry contexts, similar to halogenated pharmaceuticals like telotristat etiprate () .

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